2-((3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-methoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C17H22N4O4S and its molecular weight is 378.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Aspects and Properties
Research on structurally similar amide-containing isoquinoline derivatives has demonstrated interesting structural aspects and properties, such as the formation of gels and crystalline solids upon treatment with different acids. These compounds have also shown potential in forming host–guest complexes with enhanced fluorescence emission, indicating their potential application in fluorescence-based sensors or probes (Karmakar et al., 2007).
Synthesis and Antitumor Activity
The synthesis and evaluation of novel compounds with potential antitumor activity as inhibitors for methionine synthase highlight the importance of these molecules in cancer research. One study designed, synthesized, and evaluated a series of substituted compounds, showing significant cytotoxic activity against certain tumor cells, which underscores the potential of these compounds in developing new anticancer therapies (Elfekki et al., 2014).
Molecular Docking Studies
Molecular docking studies of similar compounds have been conducted to understand their interactions with biological targets. For instance, docking studies into the ATP binding site of EGFR-TK and B-RAF kinase for certain analogues indicate potential mechanisms through which these compounds could exert antitumor effects, suggesting their utility in the design of targeted cancer therapeutics (Al-Suwaidan et al., 2016).
Mechanism of Action
Target of Action
The primary targets of the compound “2-((3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-methoxyethyl)acetamide” are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes involved in cellular processes .
Mode of Action
Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .
Pharmacokinetics
The presence of functional groups such as the acetamide and methoxyethyl groups may enhance its solubility, absorption, and distribution .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Specific details about how these factors influence the action of “this compound” are currently unknown .
Properties
IUPAC Name |
2-[3-(2-acetamidoethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-12(22)18-7-9-21-16(24)13-5-3-4-6-14(13)20-17(21)26-11-15(23)19-8-10-25-2/h3-6H,7-11H2,1-2H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQZVVDUHQQRGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.